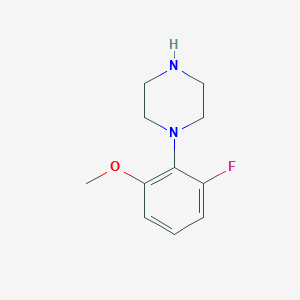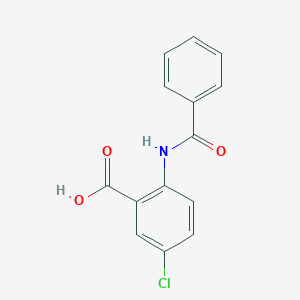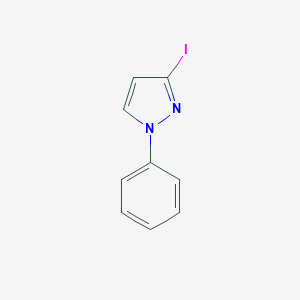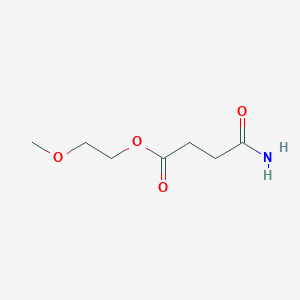
Pegorgotein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pegorgotein is synthesized by conjugating superoxide dismutase with polyethylene glycol. The process involves the activation of polyethylene glycol with a suitable activating agent, followed by its reaction with superoxide dismutase under controlled conditions . The reaction conditions typically include maintaining a specific pH and temperature to ensure the stability and activity of the resulting conjugate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to produce superoxide dismutase, followed by its conjugation with polyethylene glycol. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pegorgotein unterliegt hauptsächlich Reaktionen, die mit seinen antioxidativen Eigenschaften zusammenhängen. Es beteiligt sich an Redoxreaktionen, bei denen es reaktive Sauerstoffspezies abräumt und so oxidativen Stress reduziert .
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören Polyethylenglykol, Superoxiddismutase und Aktivierungsmittel wie N-Hydroxysuccinimid . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Aktivität des Enzyms zu erhalten.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die mit Polyethylenglykol konjugierte Superoxiddismutase, die im Vergleich zum nativen Enzym eine verbesserte Stabilität und reduzierte Immunogenität aufweist .
Wissenschaftliche Forschungsanwendungen
Medizin: this compound wurde als therapeutisches Mittel für Erkrankungen wie Schädel-Hirn-Trauma, Reperfusionsschäden und Schlaganfall untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es reaktive Sauerstoffspezies abräumt und so oxidativen Stress reduziert. Die Verbindung zielt auf freie Radikale ab und neutralisiert sie, wodurch Zellschäden und Entzündungen verhindert werden . Die beteiligten molekularen Pfade umfassen die Hemmung von durch oxidativen Stress induzierten Signalwegen, wie dem Wnt/β-Catenin-Signalweg .
Wirkmechanismus
Pegorgotein exerts its effects by scavenging reactive oxygen species, thereby reducing oxidative stress. The compound targets free radicals and neutralizes them, preventing cellular damage and inflammation . The molecular pathways involved include the inhibition of oxidative stress-induced signaling pathways, such as the Wnt/β-catenin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Pegorgotein ist einzigartig in seiner Konjugation mit Polyethylenglykol, die seine Stabilität erhöht und die Immunogenität im Vergleich zu nativer Superoxiddismutase reduziert . Ähnliche Verbindungen umfassen:
Superoxiddismutase: Das native Enzym ohne Polyethylenglykol-Konjugation.
Mit Polyethylenglykol konjugierte Katalase: Ein weiteres antioxidatives Enzym, das mit Polyethylenglykol konjugiert ist, um die Stabilität zu erhöhen.
Mit Polyethylenglykol konjugierte Glutathionperoxidase: Ein Enzym, das Wasserstoffperoxid und organische Hydroperoxide reduziert, das mit Polyethylenglykol konjugiert ist, um verbesserte Eigenschaften zu erzielen.
This compound zeichnet sich durch seine spezifische Anwendung bei der Reduzierung von oxidativem Stress bei medizinischen Erkrankungen und seine verbesserten Eigenschaften durch die Polyethylenglykol-Konjugation aus .
Eigenschaften
CAS-Nummer |
155773-57-2 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-methoxyethyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |
InChI-Schlüssel |
VJDVWBDSMDTODO-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)CCC(=O)N |
Kanonische SMILES |
COCCOC(=O)CCC(=O)N |
| 155773-57-2 | |
Synonyme |
PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


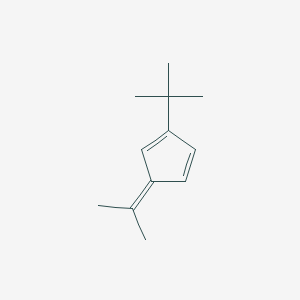
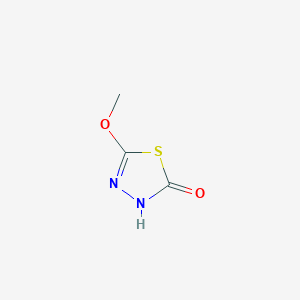
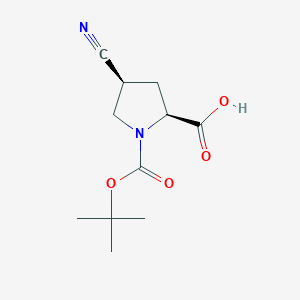
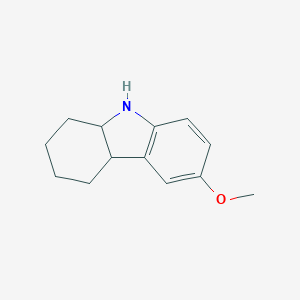
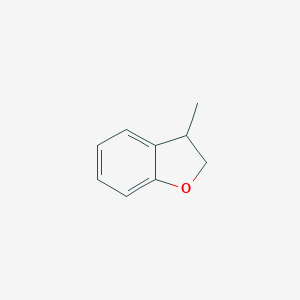
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
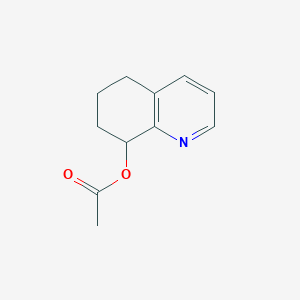
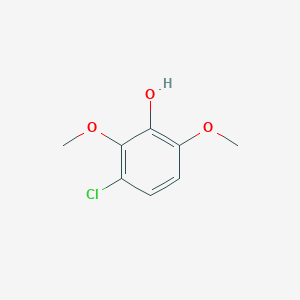
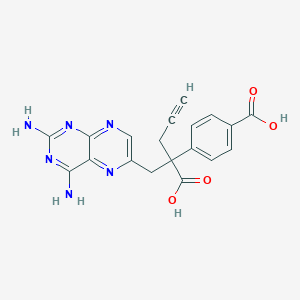
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
